Nalfurafine

Vue d'ensemble

Description

La nalfurafine est un composé synthétique qui agit comme un agoniste sélectif du récepteur kappa-opioïde. Elle est principalement utilisée comme agent antiprurigineux (anti-démangeaisons) et est commercialisée sous le nom de marque Remitch au Japon pour le traitement du prurit urémique chez les personnes atteintes de maladie rénale chronique soumises à une hémodialyse . La this compound a été dérivée de la modification structurelle de l'antagoniste opioïde naltrexone et a été synthétisée et caractérisée pour la première fois en 1998 .

Applications De Recherche Scientifique

Nalfurafine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the structure-activity relationship of kappa-opioid receptor agonists.

Biology: It is used to investigate the role of kappa-opioid receptors in various biological processes, including pain modulation and itch sensation.

Medicine: this compound is clinically used to treat uremic pruritus and is being studied for its potential use in treating other types of pruritus and pain conditions.

Mécanisme D'action

- Nalfurafine primarily targets the κ-opioid receptor (KOR) . This receptor is part of the opioid receptor family and is found in the central nervous system.

- This compound acts as a selective full agonist at the KOR . This means it binds to the receptor and activates it.

- Unlike other KOR agonists, this compound does not produce hallucinogenic effects in humans . This property sets it apart from some other opioids.

- Activation of the KOR by this compound influences several pathways:

- Anti-itch Effect : this compound is used as an antipruritic (anti-itch) drug . It reduces itching associated with conditions like uremic pruritus.

- Neuroinflammation Modulation : In experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, this compound enhances myelin repair and reduces neuroinflammation .

- Elimination Half-Life : this compound has an elimination half-life of approximately 14 hours (acute) and 25–28 hours (chronic) .

- Routes of Administration : It is administered intravenously .

- Clinical Use : Approved for treating uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Nalfurafine plays a significant role in biochemical reactions by interacting with the κ-opioid receptor (KOR). This interaction is crucial for its therapeutic effects. This compound binds to the KOR with high affinity, leading to the activation of G-protein signaling pathways . This binding results in the modulation of various downstream effectors, including adenylate cyclase, which decreases cyclic AMP levels, and ion channels, which affect cellular excitability. The interaction of this compound with KOR also influences the release of neurotransmitters, such as dopamine and serotonin, thereby affecting pain perception and mood regulation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound modulates cell signaling pathways by activating KOR, leading to changes in gene expression and cellular metabolism . This activation results in the inhibition of neurotransmitter release, which can reduce pain and pruritus. Additionally, this compound has been shown to influence cell function in renal cells by enhancing diuretic responses and limiting electrolyte losses when used in combination with standard-of-care diuretics . These effects highlight the potential of this compound in managing conditions related to fluid balance and electrolyte homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the κ-opioid receptor (KOR). Upon binding, this compound activates G-protein signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of ion channels and neurotransmitter release. This compound’s ability to selectively activate KOR without significant central nervous system adverse effects is attributed to its G-protein-biased agonism . This selective activation allows for the therapeutic benefits of this compound while minimizing potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In chronic liver disease patients, this compound administration led to a continuous improvement in pruritus symptoms over a follow-up period of more than 12 weeks . The long-term suppression of pruritus without significant safety problems indicates the stability and sustained efficacy of this compound in clinical use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving conscious Sprague-Dawley rats, this compound administration resulted in a marked diuresis and a decrease in mean arterial pressure . When coadministered with diuretics, this compound significantly increased urine output and decreased sodium and potassium excretion . These findings suggest that this compound enhances the diuretic response while limiting electrolyte losses, offering a new approach to managing cardiovascular conditions . High doses of this compound may lead to adverse effects, such as oral dryness and anemia, as observed in some clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the κ-opioid receptor (KOR). The activation of KOR by this compound leads to the modulation of adenylate cyclase activity and cyclic AMP levels . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmitter release and cellular excitability. Additionally, this compound’s influence on diuretic responses suggests its involvement in renal metabolic pathways related to fluid and electrolyte balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is internalized and distributed to various cellular compartments . This distribution is crucial for its therapeutic effects, as it allows this compound to modulate cell signaling pathways and neurotransmitter release. The transport and distribution of this compound also influence its localization and accumulation within specific tissues, such as the brain and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is directed to specific cellular compartments, including the plasma membrane and intracellular vesicles . This localization is essential for its activity and function, as it allows this compound to modulate ion channels and neurotransmitter release effectively. Additionally, post-translational modifications of this compound may influence its targeting to specific organelles and compartments within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La nalfurafine est synthétisée par une série de réactions chimiques à partir de la naltrexone. Les étapes clés impliquent l'introduction d'un groupe cyclopropylméthyle et la formation d'une partie furylacrylamide. La voie de synthèse comprend les étapes suivantes :

Réduction de la naltrexone : La naltrexone est réduite en son alcool correspondant.

Cyclopropylméthylation : L'alcool est ensuite mis à réagir avec du bromure de cyclopropylméthyle pour introduire le groupe cyclopropylméthyle.

Formation de furylacrylamide : L'intermédiaire est ensuite mis à réagir avec du furylacrylamide pour former le produit final, la this compound.

Méthodes de production industrielle

La production industrielle de la this compound implique l'augmentation de l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé en termes de rendement et de pureté, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La nalfurafine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de la partie furylacrylamide.

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier la relation structure-activité des agonistes du récepteur kappa-opioïde.

Biologie : Elle est utilisée pour étudier le rôle des récepteurs kappa-opioïdes dans divers processus biologiques, notamment la modulation de la douleur et la sensation de démangeaison.

Médecine : La this compound est utilisée cliniquement pour traiter le prurit urémique et est à l'étude pour son utilisation potentielle dans le traitement d'autres types de prurit et de douleurs.

Mécanisme d'action

La this compound exerce ses effets en activant sélectivement le récepteur kappa-opioïde. Cette activation conduit à l'inhibition de la libération de neurotransmetteurs et à la modulation des voies de la douleur et des démangeaisons. Les cibles moléculaires impliquées comprennent le récepteur kappa-opioïde et les voies de signalisation associées telles que la voie de signalisation des récepteurs couplés aux protéines G. Le mécanisme d'action unique de la this compound lui permet de fournir des effets antiprurigineux et analgésiques sans les effets secondaires typiques associés à d'autres agonistes des récepteurs opioïdes .

Comparaison Avec Des Composés Similaires

La nalfurafine est unique parmi les agonistes du récepteur kappa-opioïde en raison de sa grande sélectivité et de sa puissance. Des composés similaires comprennent :

U50,488H : Un autre agoniste du récepteur kappa-opioïde, mais avec des propriétés pharmacologiques et des effets secondaires différents.

Salvinorin A : Un agoniste du récepteur kappa-opioïde naturel avec des effets hallucinogènes.

Nabuphine : Un agoniste-antagoniste mixte qui agit à la fois sur les récepteurs kappa et mu-opioïdes.

La this compound se distingue par l'absence d'effets hallucinogènes et son utilisation clinique comme agent antiprurigineux .

Activité Biologique

Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile and therapeutic potential, particularly in treating refractory pruritus associated with chronic conditions like end-stage renal disease and liver disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and safety profile.

This compound primarily acts as an agonist at the KOR, which is part of the opioid receptor family. Unlike other opioid receptors, KOR activation has been associated with antipruritic effects without the typical side effects of mu-opioid receptor agonists, such as respiratory depression and addiction.

Key Findings:

- This compound exhibits high affinity for KOR with a bias toward G protein signaling pathways over arrestin pathways, which is significant for its therapeutic effects and reduced side effects compared to traditional opioids .

- In vitro studies have shown that this compound effectively reduces intracellular cAMP levels, indicating its role in modulating cellular signaling through KOR activation .

1. Refractory Pruritus in Hemodialysis Patients

A pivotal Phase III clinical trial evaluated this compound's efficacy in 337 hemodialysis patients suffering from refractory pruritus. The results demonstrated significant reductions in itch intensity compared to placebo groups:

| Group | Mean VAS Decrease (mm) | Statistical Significance |

|---|---|---|

| This compound 5 μg | 11.37 | p = 0.041 |

| This compound 2.5 μg | 8.81 | Not statistically significant |

| Placebo | Baseline | - |

The study concluded that this compound is effective and well-tolerated in managing pruritus resistant to conventional treatments .

2. Chronic Liver Disease

Another study focused on patients with chronic liver disease experiencing severe pruritus. In a randomized controlled trial involving 318 subjects:

| Group | Mean VAS Change at Week 4 (mm) | Statistical Significance |

|---|---|---|

| This compound 5 μg | 27.46 | p = 0.0056 |

| This compound 2.5 μg | 28.56 | p = 0.0022 |

| Placebo | 19.25 | - |

Results indicated that this compound significantly improved pruritus scores compared to placebo, reinforcing its role in managing chronic itching conditions .

Safety Profile

This compound's safety profile is notable for its low incidence of adverse drug reactions (ADRs). Common ADRs include insomnia and mild gastrointestinal disturbances, which are generally manageable:

| Adverse Reaction | Incidence (%) |

|---|---|

| Insomnia | 21 |

| Pollakiuria | Mild |

| Constipation | Mild |

Long-term studies have shown that this compound maintains efficacy without significant toxicity over extended periods .

Case Studies and Research Findings

Several case studies further illustrate the effectiveness of this compound:

- A long-term follow-up study reported that pruritus completely resolved in a subset of patients after prolonged this compound treatment, with sustained improvements observed up to 20 weeks post-treatment .

- In preclinical studies, this compound displayed potential as a combination therapy with mu-opioid receptor ligands for pain management, suggesting broader applications beyond itch relief .

Propriétés

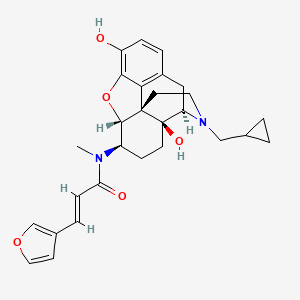

IUPAC Name |

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZZHZMWIXFATA-UEZBDDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905119 | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152657-84-6 | |

| Record name | Nalfurafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalfurafine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalfurafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALFURAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.